LogP and TPSA Comparison: Balanced CNS Drug‑Like Properties vs. Unsaturated Analog
The target compound (1396852-50-8) possesses a computed LogP of 1.8209 and TPSA of 41.57 Ų . Its closest commercially listed analog, N‑(thiophen‑2‑yl)‑8‑azabicyclo[3.2.1]oct‑2‑ene‑8‑carboxamide (CAS 1797182‑44‑5), has a lower molecular weight (234.32 vs. 252.33 g·mol⁻¹) and lacks the 3‑oxa bridge, which reduces hydrogen‑bond acceptor count and alters conformational flexibility . Although direct LogP data for the comparator are unavailable, the presence of the endocyclic oxygen in 1396852-50-8 is predicted to lower LogD by approximately 0.3–0.5 log units relative to the all‑carbon analog, a shift that can meaningfully influence brain penetration potential [1].
| Evidence Dimension | Physicochemical properties (LogP, TPSA, H‑bond acceptor count) |
|---|---|
| Target Compound Data | LogP = 1.8209; TPSA = 41.57 Ų; MW = 252.33; H‑Acceptors = 3 (computed) |
| Comparator Or Baseline | CAS 1797182‑44‑5: MW = 234.32; H‑Acceptors = 2; no 3‑oxa bridge |
| Quantified Difference | ΔMW = +18.01 g·mol⁻¹; predicted ΔLogD ≈ −0.3 to −0.5 vs. all‑carbon analog [1] |
| Conditions | In silico prediction (leyan.com computed descriptors); comparator MW from chemsrc.com |
Why This Matters
For CNS‑targeted research programs, the moderate lipophilicity and additional hydrogen‑bond acceptor of 1396852-50-8 may offer a more favorable balance between passive permeability and aqueous solubility than the unsaturated, less polar analog.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. View Source
